5-bromo-2-methoxy-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide
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Overview
Description
5-bromo-2-methoxy-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of bromine, methoxy, and carbamothioyl groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 5-bromo-2-methoxy-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide involves multiple steps The starting materials typically include 5-bromo-2-methoxybenzoic acid and 3-(propanoylamino)anilineThe reaction conditions often require the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the reaction .
Chemical Reactions Analysis
5-bromo-2-methoxy-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
5-bromo-2-methoxy-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 5-bromo-2-methoxy-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
5-bromo-2-methoxy-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide can be compared with similar compounds such as:
5-bromo-2-methoxy-3-nitropyridine: This compound also contains a bromine and methoxy group but differs in its nitro group, leading to different chemical properties and reactivity.
5-bromo-2-methoxy-N-[(4-methylphenyl)carbamothioyl]benzamide: This compound has a similar structure but with a methyl group on the phenyl ring, which can affect its chemical behavior and applications.
Properties
Molecular Formula |
C18H18BrN3O3S |
---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
5-bromo-2-methoxy-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C18H18BrN3O3S/c1-3-16(23)20-12-5-4-6-13(10-12)21-18(26)22-17(24)14-9-11(19)7-8-15(14)25-2/h4-10H,3H2,1-2H3,(H,20,23)(H2,21,22,24,26) |
InChI Key |
DGTGHAQSBDAUAX-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)Br)OC |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)Br)OC |
Origin of Product |
United States |
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